Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of multiple functional groups, including amino, chloro, and cyanoethyl, makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then reacted with 2-bromoacetonitrile to introduce the cyanoethyl group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate: This compound is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties.
Ethyl 5-amino-4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate: Similar structure but with a hydroxyethyl group instead of cyanoethyl.
Ethyl 5-amino-4-chloro-1-(2-methoxyethyl)pyrazole-3-carboxylate: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the cyanoethyl group in this compound makes it particularly useful for the synthesis of compounds that require a nitrile functionality. This distinguishes it from similar compounds with different substituents.
Biological Activity
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS No. 1427012-04-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₁ClN₄O₂
- Molecular Weight : 242.66 g/mol
- CAS Number : 1427012-04-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and cyanoethyl groups enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : This compound may inhibit enzymes involved in cancer cell proliferation and survival, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties, indicating potential use in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against lung and gastric cancer cells, with IC50 values ranging from 19 nM to 73 nM, indicating potent activity against these malignancies .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that it exhibited notable antimicrobial effects, suggesting its potential as a lead compound in the development of new antibiotics .
Comparative Analysis with Related Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties and efficacy:
Compound Name | Molecular Formula | Activity Type | IC50 (nM) |
---|---|---|---|
This compound | C₉H₁₁ClN₄O₂ | Anticancer | 19 - 73 |
Ethyl 5-amino-4-cyano-1H-pyrazole-3-carboxylate | C₁₃H₁₂N₄O₂ | Antimicrobial | Not specified |
Ethyl 5-amino-4-bromo-pyrazole-3-carboxylate | C₉H₁₁BrN₄O₂ | Anti-inflammatory | Not specified |
Properties
Molecular Formula |
C9H11ClN4O2 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |
InChI Key |
JSNJOKBODXKTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CCC#N |
Origin of Product |
United States |
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